molecular formula C16H17IO2 B12570592 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- CAS No. 587882-47-1

1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy-

Cat. No.: B12570592
CAS No.: 587882-47-1
M. Wt: 368.21 g/mol
InChI Key: WVAIJGBECQOLCU-UHFFFAOYSA-N
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Description

1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a benzopyran core and introduce the cyclohexenyl, iodo, and methoxy groups through a series of reactions. These reactions may include:

    Cyclohexenyl Group Introduction: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, forming the cyclohexenyl ring.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may have biological activity, making it useful in the study of biochemical pathways and mechanisms.

    Medicine: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-methoxy-: Lacks the iodine atom, which may influence its chemical properties and applications.

Uniqueness

1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- is unique due to the presence of both the iodine atom and the methoxy group

Properties

CAS No.

587882-47-1

Molecular Formula

C16H17IO2

Molecular Weight

368.21 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-4-iodo-1-methoxy-1H-isochromene

InChI

InChI=1S/C16H17IO2/c1-18-16-13-10-6-5-9-12(13)14(17)15(19-16)11-7-3-2-4-8-11/h5-7,9-10,16H,2-4,8H2,1H3

InChI Key

WVAIJGBECQOLCU-UHFFFAOYSA-N

Canonical SMILES

COC1C2=CC=CC=C2C(=C(O1)C3=CCCCC3)I

Origin of Product

United States

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